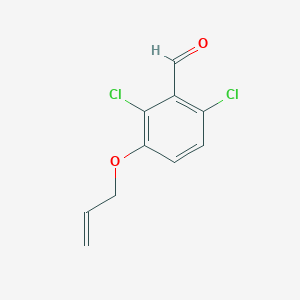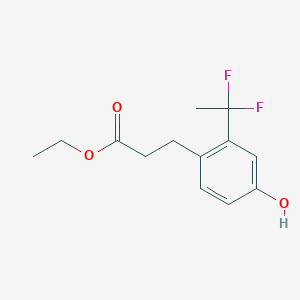
4-(2-Thiazolyl)cyclohexanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
4-(2-Thiazolyl)cyclohexanone is a heterocyclic compound that features a thiazole ring attached to a cyclohexanone moiety Thiazoles are five-membered rings containing both sulfur and nitrogen atoms, which contribute to their unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Thiazolyl)cyclohexanone typically involves the formation of the thiazole ring followed by its attachment to the cyclohexanone. One common method is the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides. For example, 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one can be reacted with thiourea and substituted benzaldehydes in the presence of a catalyst such as silica-supported tungstosilisic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Hantzsch synthesis or other efficient synthetic routes that can be scaled up. These methods often focus on optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
化学反応の分析
Types of Reactions
4-(2-Thiazolyl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the cyclohexanone moiety can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitutions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents such as ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the cyclohexanone moiety can produce cyclohexanol derivatives.
科学的研究の応用
4-(2-Thiazolyl)cyclohexanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Thiazolyl)cyclohexanone depends on its specific application. In biological systems, the thiazole ring can interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, thiazole-containing compounds can inhibit enzymes like topoisomerase II, leading to DNA damage and cell death . The cyclohexanone moiety can also contribute to the compound’s overall activity by interacting with different molecular pathways.
類似化合物との比較
Similar Compounds
Similar compounds to 4-(2-Thiazolyl)cyclohexanone include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug.
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the thiazole ring and cyclohexanone moiety. This structural feature can impart distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C9H11NOS |
|---|---|
分子量 |
181.26 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-yl)cyclohexan-1-one |
InChI |
InChI=1S/C9H11NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h5-7H,1-4H2 |
InChIキー |
TXGXYODPONPBDR-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)CCC1C2=NC=CS2 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N,N-diethyl-4-[(3-methyl-butyl)amino]-3-nitro-benzamide](/img/structure/B8281492.png)












